Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride
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Overview
Description
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. The presence of these heteroatoms imparts unique chemical and physical properties to the compound, making it valuable for research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride are In3+ and Pb2+ ions . These ions are recognized by the compound, which acts as a ratiometric Schiff base fluorescent sensor .
Mode of Action
The compound interacts with its targets (In3+ and Pb2+ ions) through a colorimetric/fluorescent dual-channel response . It exhibits a highly sensitive and selective ratiometric response to In3+ in DMF/H2O tris buffer solution . More importantly, it can distinguish In3+ from Ga3+ and Al3+ in less than 5 minutes .
Biochemical Pathways
The response mechanism of the compound to In3+ can be explained by photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms . These mechanisms are based on Gaussian theory calculations .
Pharmacokinetics
The compound exhibits a good linear correlation with the concentration of In3+ in the 5–25 μM range and the limit of detection for In3+ was found to be 8.36×10 –9 M . It also displayed a linear relationship to micromolar concentrations (0-50 μM) of Pb2+ and recognized Pb2+ in a ratiometric response with a detection limit of 8.3×10 –9 M .
Result of Action
The compound forms a complex with In3+ at a ratio of 1:2 with a complexation constant of 8.24×10 9 M2 . This results in a gradual decrease in fluorescence emission intensity at 420 nm and a gradual increase at 480 nm .
Action Environment
The compound can be used for the detection of indium in tap water with satisfactory recoveries . This suggests that the compound’s action, efficacy, and stability are influenced by environmental factors such as the presence of other ions and the pH of the solution.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride typically involves the reaction of 3-aminobenzo[b]thiophene-2-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Comparison with Similar Compounds
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride can be compared with other similar compounds such as:
- Ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate
- Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate
- Ethyl 3-amino-4-chlorobenzo[b]thiophene-2-carboxylate
- Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and physical properties
Properties
IUPAC Name |
ethyl 3-amino-1-benzothiophene-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S.ClH/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10;/h3-6H,2,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNCGTQRJRVQHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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